An In-depth Technical Guide to 3-Propoxybenzaldehyde (CAS: 67698-61-7)
An In-depth Technical Guide to 3-Propoxybenzaldehyde (CAS: 67698-61-7)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propoxybenzaldehyde is an aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Characterized by a propoxy group at the meta position of the benzaldehyde scaffold, this compound offers a unique combination of steric and electronic properties that make it a strategic intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a precursor to a wide array of derivatives, including chalcones, stilbenes, and heterocyclic systems. This guide provides a comprehensive technical overview of 3-Propoxybenzaldehyde, detailing its physicochemical properties, robust synthesis protocols, characteristic spectral data, and core chemical reactivity. Furthermore, it explores its strategic applications in drug discovery, offering field-proven insights into its role as a scaffold for developing novel therapeutic agents.
Physicochemical and Structural Characteristics
3-Propoxybenzaldehyde is a liquid at room temperature, possessing the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] The molecule's architecture, featuring an electron-donating propoxy group meta to the electron-withdrawing aldehyde function, dictates its reactivity profile. The ether linkage provides chemical stability and influences the molecule's lipophilicity, a key parameter in drug design.
| Property | Value | Reference(s) |
| CAS Number | 67698-61-7 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | ~129-130 °C at 10 mmHg (data for 4-isomer) | |
| Density | ~1.039 g/mL at 25 °C (data for 4-isomer) | |
| Refractive Index | ~n20/D 1.546 (data for 4-isomer) | |
| SMILES | CCCOC1=CC=CC(=C1)C=O | [3] |
| InChI Key | GFFJBSXKNZDYOJ-UHFFFAOYSA-N | [1] |
Synthesis of 3-Propoxybenzaldehyde
The most reliable and widely employed method for synthesizing 3-Propoxybenzaldehyde is the Williamson ether synthesis, a robust Sₙ2 reaction that is a cornerstone of organic chemistry.[4] An alternative approach for formylation of the corresponding ether is the Vilsmeier-Haack reaction.
Primary Synthesis Route: Williamson Ether Synthesis
This method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The synthesis begins with the deprotonation of 3-hydroxybenzaldehyde using a suitable base to form the corresponding sodium or potassium phenoxide. This intermediate then reacts with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether.
Causality of Experimental Choices:
-
Starting Materials: 3-hydroxybenzaldehyde is chosen for its commercially available and reactive phenolic hydroxyl group. A primary alkyl halide (1-bromopropane) is critical because the reaction proceeds via an Sₙ2 mechanism; secondary or tertiary halides would lead to significant E2 elimination byproducts.[5]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is effective for deprotonating the phenol.[6] Using a stronger base like sodium hydride (NaH) is also common but requires anhydrous conditions to prevent quenching.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.[6]
Step-by-Step Experimental Protocol:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add a suitable volume of dry N,N-dimethylformamide (DMF) to dissolve the starting material (e.g., 5 mL per gram of aldehyde).
-
Alkyl Halide Addition: Add 1-bromopropane (1.1 eq.) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into an excess of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure 3-Propoxybenzaldehyde.
Alternative Synthesis Route: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[7] This reaction can be used to synthesize 3-Propoxybenzaldehyde starting from propoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and phosphoryl chloride (POCl₃) and acts as the electrophile.
Mechanism Insight: The propoxy group is an ortho-, para-director. Therefore, this synthesis will yield a mixture of 2-propoxybenzaldehyde and 4-propoxybenzaldehyde, with the desired 3-propoxybenzaldehyde not being the primary product. This route is less direct for the target molecule compared to the Williamson ether synthesis starting from 3-hydroxybenzaldehyde.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected spectral data for 3-Propoxybenzaldehyde, based on analysis of closely related structures.[8]
¹H and ¹³C NMR Spectroscopy
While an experimental spectrum for 3-Propoxybenzaldehyde is not widely published, data from the analogous 3-methoxybenzaldehyde provides a reliable template for interpretation.[8]
-
¹H NMR (Expected):
-
Aldehyde Proton (-CHO): A singlet at ~9.9-10.0 ppm.
-
Aromatic Protons: Complex multiplets between 7.1 and 7.6 ppm. The proton ortho to the aldehyde group will be the most downfield.
-
Propoxy Group (-OCH₂CH₂CH₃):
-
A triplet at ~4.0 ppm (-OCH₂ -).
-
A sextet (multiplet) at ~1.8 ppm (-CH₂CH₂ CH₃).
-
A triplet at ~1.0 ppm (-CH₂CH₃ ).
-
-
-
¹³C NMR (Expected):
-
Carbonyl Carbon (-CHO): A signal at ~192-193 ppm.
-
Aromatic Carbons: Signals between ~113 and 160 ppm. The carbon attached to the oxygen (C3) will be at ~159-160 ppm, and the carbon of the aldehyde group (C1) will be at ~137-138 ppm.
-
Propoxy Group (-OCH₂CH₂CH₃):
-
-OCH₂-: ~70 ppm.
-
-CH₂CH₂CH₃: ~22 ppm.
-
-CH₃: ~10 ppm.
-
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present in the molecule.
-
Key IR Absorptions (Expected):
-
C-H stretch (aromatic): ~3050-3100 cm⁻¹.
-
C-H stretch (aliphatic): ~2850-2970 cm⁻¹.
-
C-H stretch (aldehyde): Two characteristic weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ (Fermi doublet).[6]
-
C=O stretch (aldehyde): A very strong, sharp absorption at ~1700-1705 cm⁻¹.[6]
-
C=C stretch (aromatic ring): Medium absorptions around 1600 cm⁻¹ and 1470 cm⁻¹.
-
C-O-C stretch (ether): A strong absorption in the 1200-1260 cm⁻¹ region.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-Propoxybenzaldehyde stems from the reactivity of its aldehyde functional group. It readily participates in a variety of carbon-carbon bond-forming reactions, making it an excellent precursor for more complex molecular architectures.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base like piperidine.[9] This reaction is a reliable method for synthesizing α,β-unsaturated systems, which are common motifs in pharmaceutical agents.
This reaction converts 3-Propoxybenzaldehyde into substituted styrenes, which are valuable intermediates. For example, reaction with malononitrile yields 2-(3-propoxybenzylidene)malononitrile, a scaffold investigated in the development of anticancer agents.[8]
Wittig Reaction
The Wittig reaction provides an efficient and stereoselective route to alkenes from aldehydes and ketones.[10] It involves the reaction of 3-Propoxybenzaldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is instrumental in synthesizing stilbene and cinnamate derivatives.
Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene product. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.
Applications in Drug Discovery and Development
Alkoxy-substituted benzaldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][11] While 3-Propoxybenzaldehyde may not be a direct precursor to a currently marketed blockbuster drug, its scaffold is of significant interest in drug discovery for several reasons:
-
Scaffold for Library Synthesis: It serves as a versatile starting point for creating libraries of related compounds. By reacting it with various nucleophiles or building blocks (e.g., in Knoevenagel, Wittig, or multicomponent reactions), medicinal chemists can rapidly generate a diverse set of molecules for high-throughput screening against biological targets.
-
Modulation of Physicochemical Properties: The propoxy group provides a handle to fine-tune the lipophilicity (logP) and metabolic stability of a drug candidate. This is a critical aspect of lead optimization, where balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.
-
Bioisosteric Replacement: The propoxy group can act as a bioisostere for other functional groups, allowing chemists to probe structure-activity relationships (SAR) and optimize target engagement while potentially mitigating off-target effects or toxicity.
Recent research has highlighted the importance of related benzyloxybenzaldehyde scaffolds as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain cancers and contributes to treatment resistance.[12] The 3-propoxybenzaldehyde core provides a similar structural motif that can be exploited for the design of novel enzyme inhibitors and other therapeutic agents.
Safety and Handling
3-Propoxybenzaldehyde is classified as an irritant. Standard laboratory safety protocols should be strictly followed during its handling and use.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.
Conclusion
3-Propoxybenzaldehyde is a synthetically accessible and highly versatile chemical intermediate. Its strategic importance lies in the predictable reactivity of its aldehyde group, which allows for its incorporation into a vast range of complex molecular structures. For researchers in drug discovery, it represents a valuable scaffold for the systematic exploration of chemical space and the optimization of lead compounds. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-propoxybenzaldehyde (C10H12O2). PubChemLite. Retrieved from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde. Google Patents.
- Google Patents. (n.d.). US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydroxybenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. (n.d.). Retrieved from [Link]
-
Al-Majd, L. A., et al. (2023). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 28(13), 5087. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 2. 3-Propoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde | MDPI [mdpi.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. rsc.org [rsc.org]
- 11. 3-PROPOXYBENZALDEHYDE | 67698-61-7 [amp.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
